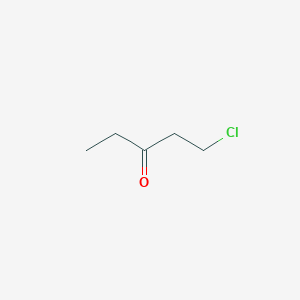

1-Chloro-3-pentanone

描述

Contextualization within Halogenated Ketone Chemistry

Halogenated ketones, including α-halo ketones (where the halogen is on the carbon adjacent to the carbonyl) and γ-halo ketones (where the halogen is on the carbon three positions away from the carbonyl), are recognized as valuable building blocks in organic synthesis. mdpi.comnih.govresearchgate.net Their utility stems from the presence of electrophilic centers at both the carbonyl carbon and the halogen-substituted carbon. mdpi.comresearchgate.net This dual reactivity allows them to undergo diverse reactions, including nucleophilic substitution at the carbon bearing the halogen and reactions characteristic of the carbonyl group, such as addition, reduction, and oxidation. ontosight.ai

1-Chloro-3-pentanone, specifically, is a γ-chlorinated ketone. While α-haloketones are extensively studied and widely used in the synthesis of heterocycles and other complex molecules, γ-haloketones also serve as important starting materials for the construction of various organic structures, including biologically active compounds. mdpi.comnih.govresearchgate.net The presence of the chlorine atom at the C1 (gamma) position, relative to the C3 carbonyl, influences its reactivity and synthetic applications compared to its α-chloro counterparts.

Research in halogenated ketone chemistry has focused on developing efficient and selective synthetic routes to these compounds and exploring their reactivity in the formation of various ring systems and complex molecules. mdpi.comnih.govresearchgate.netorganic-chemistry.org Methods for synthesizing haloketones often involve the direct halogenation of ketones or the functionalization of other precursors. mdpi.comwikipedia.orgopenstax.org

Significance as a Versatile Synthetic Intermediate

This compound holds significance as a versatile synthetic intermediate in organic chemistry. ontosight.aiguidechem.comchemicalbook.com Its bifunctional nature, with both a reactive carbonyl group and a displaceable chlorine atom, allows it to be a precursor to a range of other organic compounds. ontosight.ai

One key area where this compound demonstrates its utility is in nucleophilic substitution reactions. The chlorine atom can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. ontosight.ai This reactivity is fundamental in building more complex molecular architectures. For instance, it has been reported that 1-chloro-4-methyl-3-pentanone can undergo displacement of the chloride by dimethylamine (B145610) to form 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org While this example is for a related compound, it illustrates the principle of nucleophilic substitution at the chlorinated position of a chloroketone.

Furthermore, the ketone functionality in this compound can participate in reactions typical of carbonyl compounds, such as reduction to the corresponding alcohol or oxidation to a carboxylic acid derivative under appropriate conditions. ontosight.ai These transformations allow for further modification of the carbon skeleton and introduction of different functional groups.

The application of this compound extends to its potential use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai Its incorporation into synthetic routes provides access to diverse chemical structures relevant to these industries. The reactivity profile of this compound makes it a valuable building block for constructing complex molecules through various reaction pathways.

Research findings highlight the importance of controlling reaction conditions to achieve desired selectivity when utilizing halogenated ketones in synthesis. mdpi.comorganic-chemistry.org The presence of multiple reactive sites can sometimes lead to competing reaction pathways.

Below is a table summarizing some key properties of this compound based on available data:

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | ontosight.ainist.govguidechem.com |

| Molecular Weight | 120.577 g/mol | nist.govguidechem.com |

| CAS Registry No. | 32830-97-0 | nist.govguidechem.comcas.org |

| Boiling Point | 48-52 °C at 8 Torr or 68 °C/20 mmHg | chemicalbook.comcas.org |

| Density | 1.0458 g/cm³ at 20 °C or 1.042 g/mL at 25 °C | chemicalbook.comcas.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNSUHRNUVUCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067724 | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32830-97-0 | |

| Record name | 1-Chloro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32830-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032830970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanone, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZH8TUZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 3 Pentanone

Direct Halogenation of 3-Pentanone (B124093)

Direct halogenation of ketones, particularly at the alpha (α) position, is a common synthetic route to α-haloketones. This process involves replacing an α-hydrogen atom with a halogen. wikipedia.orglibretexts.org For 3-pentanone, which is a symmetrical ketone with two alpha-carbon atoms, chlorination can occur at either the C1 or C2 position, leading to the formation of 1-chloro-3-pentanone or 2-chloro-3-pentanone, respectively.

Chlorination with Molecular Chlorine and Related Reagents

The synthesis of this compound can be achieved through the chlorination of 3-pentanone using chlorinating agents like chlorine gas (Cl₂) or hypochlorites under controlled conditions. ontosight.ai Other reagents reported for the alpha-chlorination of ketones include sulfuryl chloride (SO₂Cl₂), copper(II) chloride, selenium oxychloride, benzyltrimethylammonium (B79724) dichloroiodate, and N,N-dichloro-p-toluenesulfonamide (N,N-dichloramine-T). oup.comarkat-usa.org Direct side-chain chlorination of ketones using chlorine or sulfuryl chloride is a commonly accepted procedure, although it may not be reliable for activated aromatic substrates where concurrent nuclear halogenation can occur. arkat-usa.org

Mechanistic Aspects of Regioselective Alpha-Chlorination

The alpha-halogenation of carbonyl compounds, including ketones, typically proceeds through enol or enolate intermediates, depending on whether the reaction is carried out under acidic or basic conditions. wikipedia.orglibretexts.orgstackexchange.com

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogens. libretexts.orgjove.com This is followed by the removal of an alpha-hydrogen to form an enol tautomer. libretexts.orgjove.com The carbon-carbon double bond of the enol is nucleophilic and reacts with the electrophilic halogen (e.g., Cl₂). libretexts.orgjove.com This reaction forms a monohalogenated carbocation, which then loses a proton to yield the alpha-halo ketone. libretexts.orgjove.com Acid-catalyzed halogenation of unsymmetrical ketones generally favors halogenation at the more substituted alpha-carbon, leading to the more stable, thermodynamically favored enol. wikipedia.orgstackexchange.comjove.com

Under basic conditions, the reaction proceeds via the formation of an enolate ion through the removal of an alpha-proton by a base. wikipedia.orgstackexchange.com The enolate is a resonance-stabilized carbanion that is highly nucleophilic and reacts with the halogen. wikipedia.orgstackexchange.com In contrast to acidic conditions, base-catalyzed halogenation of unsymmetrical ketones tends to occur at the less substituted alpha-carbon, which is kinetically favored due to the easier removal of a proton from the less hindered position. wikipedia.orgstackexchange.com

For 3-pentanone, which has primary alpha-hydrogens at C1 and secondary alpha-hydrogens at C2, the regioselectivity of chlorination (favoring this compound or 2-chloro-3-pentanone) is influenced by the reaction conditions and the relative stabilities of the intermediates.

Influence of Reaction Conditions (e.g., Temperature, Solvent, Oxygen Presence) on Isomer Distribution

Reaction conditions significantly impact the regioselectivity and product distribution during the chlorination of ketones. For the reaction of chlorine atoms with 3-pentanone, studies have shown that in the absence of oxygen, the products are primarily this compound and 2-chloro-3-pentanone, with the latter typically being the major product. nih.gov Specifically, yields of 21% for this compound and 78% for 2-chloro-3-pentanone have been reported in the absence of oxygen. nih.gov

Temperature can influence the relative yields of the isomers. Increasing the temperature has been observed to modestly increase the yield of this compound relative to 2-chloro-3-pentanone. nih.gov This suggests a slightly higher activation energy for hydrogen abstraction at the primary C1 position compared to the secondary C2 position. nih.gov

The presence of oxygen can dramatically alter the product distribution. In the presence of oxygen, the yield of 2-chloro-3-pentanone decreases significantly, while the yield of this compound is less affected. nih.gov For example, with 500 ppm of O₂ at 297 K, the yield of 2-chloro-3-pentanone dropped from 78% to 2.5%, while this compound yield decreased only modestly from 21% to 17%. nih.gov This effect is attributed to the reaction of the intermediate radicals with oxygen, leading to the formation of oxygenated byproducts. nih.gov At higher temperatures (e.g., 420 K) and in the presence of oxygen, the formation of oxygenated products is suppressed, and 2-chloro-3-pentanone becomes the primary product again, indicating the reversibility of the oxygen addition reaction to the intermediate radical. nih.gov

Solvent choice also plays a crucial role in the regioselectivity of ketone halogenation. Studies on the chlorination of aliphatic ketones in methanol (B129727) have shown product distributions that differ substantially from those obtained in solvents like carbon tetrachloride. mdma.ch Chlorination in methanol tends to favor the addition of chlorine to the less substituted alpha-carbon. mdma.ch This effect is particularly pronounced when an alpha carbon bears two substituents. mdma.ch The isomer distribution in methanol is thought to be influenced by the relative stability of the enol ethers formed under the reaction conditions, where steric effects appear to play a significant role in determining enol ether stability. mdma.ch

The following table summarizes some reported product distributions from the chlorination of 3-pentanone under different conditions:

| Conditions | This compound Yield (%) | 2-Chloro-3-pentanone Yield (%) | Other Products | Reference |

| UV irradiation, no O₂ | 21 | 78 | - | nih.gov |

| UV irradiation, 500 ppm O₂, 297 K | 17 | 2.5 | Oxygenated | nih.gov |

| UV irradiation, 500 ppm O₂, 420 K | - | Primary product | Suppressed | nih.gov |

Emerging Synthetic Approaches to Chlorinated Ketones

Beyond traditional direct halogenation, newer methodologies are being explored for the synthesis of chlorinated ketones, aiming for improved selectivity, milder conditions, and reduced waste.

Photochemical Pathways for Selective Chlorination

Photochemical methods have emerged as promising routes for selective C-H chlorination. Photoexcited aryl ketones, such as acetophenone (B1666503) and benzophenone, can catalyze the direct chlorination of C(sp³)–H groups using N-chlorosuccinimide (NCS) as a chlorine source. nih.govrsc.org This light-dependent reaction offers better control compared to traditional free radical chain propagation mechanisms. nih.gov While some photochemical methods focus on the chlorination of alkanes or activated C-H bonds, research is ongoing to apply and develop these techniques for the selective alpha-chlorination of ketones. nih.govrsc.orgchemistryviews.org For instance, a photocatalytic flavin-based method inspired by enzymatic halogenation has been explored for the chlorination of aromatic ketones, although yields can be moderate. mdpi.com Photochemical approaches using metal catalysts and light have also been investigated for the synthesis of alpha-haloketones from different starting materials, such as styrene (B11656) derivatives. chemistryviews.org

Biocatalytic Strategies in Halogenation

Biocatalysis, utilizing enzymes, offers an environmentally friendly and often highly selective approach to chemical synthesis, including halogenation. Halogenase enzymes are known to catalyze the introduction of halogen atoms into organic molecules with high regio- and stereoselectivity. rsc.org While much of the research in biocatalytic halogenation has focused on other classes of compounds, the potential for applying these enzymatic strategies to the synthesis of chlorinated ketones is an area of interest. rsc.orgnih.govresearchgate.net Studies have explored the biocatalytic reduction of halogenated ketones using alcohol dehydrogenases, indicating the relevance of halogenated ketones in biocatalytic transformations. nih.govresearchgate.net The development of biocatalytic methods for the direct alpha-halogenation of ketones is an ongoing area of research, drawing inspiration from natural halogenation processes. nih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 96526 |

| 3-Pentanone | 8030 |

| Molecular Chlorine | 24817 |

| N-Chlorosuccinimide | 2723583 |

Data Table: Influence of Oxygen on Chlorination of 3-Pentanone

| Conditions | This compound Yield (%) | 2-Chloro-3-pentanone Yield (%) |

| UV irradiation, no O₂ | 21 | 78 |

| UV irradiation, 500 ppm O₂, 297 K | 17 | 2.5 |

Reactivity and Mechanistic Investigations of 1 Chloro 3 Pentanone

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The presence of the electronegative chlorine atom on a saturated carbon adjacent to the carbonyl group makes the α-carbon susceptible to nucleophilic attack. This type of reaction is characteristic of α-halo ketones.

Scope and Limitations with Various Nucleophiles

1-Chloro-3-pentanone can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the α-carbon position. While specific detailed studies on the scope and limitations with a wide range of nucleophiles for this compound were not extensively found in the search results, general principles of α-halo ketone reactivity apply.

α-Halo ketones typically undergo SN2 reactions with various nucleophiles. The carbonyl group can influence the reactivity of the α-carbon through inductive effects, making the carbon slightly more positive and thus more susceptible to nucleophilic attack. However, steric hindrance around the α-carbon and the nature of the nucleophile and solvent play crucial roles in the efficiency and feasibility of these reactions. For example, studies on other α-halo ketones have shown that while bimolecular substitution reactions with nucleophiles like acetate (B1210297) and azide (B81097) ions can be remarkably insensitive to steric hindrance in conformationally mobile systems, conformationally fixed systems may show significant differences in reactivity based on stereochemical setup. cdnsciencepub.com

One example of a displacement reaction involving a chlorinated ketone derivative, although not specifically this compound, is the displacement of chloride from 1-chloro-4-methyl-3-pentanone with dimethylamine (B145610) to form 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org This suggests that amine nucleophiles can effectively displace the chlorine atom in such compounds.

Exploration of Reaction Kinetics and Stereochemical Outcomes

The kinetics and stereochemistry of nucleophilic substitution reactions on α-halo ketones can be complex and depend on the reaction mechanism (SN1 vs. SN2). SN2 reactions are bimolecular and typically follow second-order kinetics, with the rate depending on the concentration of both the haloalkane and the nucleophile. libretexts.org These reactions proceed through a concerted mechanism involving a single transition state, leading to inversion of configuration at the carbon center if it is chiral. libretexts.org

While direct kinetic and stereochemical studies specifically on the nucleophilic substitution of this compound were not detailed in the provided search results, research on related systems provides insight. Studies on the reaction of chlorine atoms with 3-pentanone (B124093), which can lead to the formation of this compound, have investigated reaction kinetics and mechanisms under various conditions, including the presence of oxygen and varying temperatures. acs.orgnih.gov These studies focused on the radical chlorination process rather than subsequent nucleophilic substitution of the chlorinated product. acs.orgnih.gov

The stereochemical outcome of nucleophilic substitution at the chlorinated carbon of this compound would depend on whether the α-carbon is a stereocenter and the reaction mechanism. If the reaction proceeds via an SN2 mechanism at a chiral α-carbon, inversion of configuration is expected. If an SN1 mechanism were to occur (less likely for primary or secondary alkyl halides unless stabilized), a racemic mixture or partial racemization could result. The presence of the adjacent carbonyl group can influence the reaction pathway and potentially impact stereochemical outcomes, although the primary literature specifically detailing these effects for this compound was not retrieved.

Ketone Group Reactivity

The ketone functional group in this compound undergoes reactions typical of carbonyl compounds, including oxidation and reduction. ontosight.ai

Oxidation Reactions to Carboxylic Acids and Aldehydes

Ketones can be oxidized under vigorous conditions, typically leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, yielding carboxylic acids. libguides.com The specific products depend on the structure of the ketone. For this compound, oxidation could potentially lead to a mixture of carboxylic acids depending on which C-C bond is cleaved.

Common oxidizing agents for ketones include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Studies on the oxidation of 3-pentanone (diethyl ketone), a related compound, initiated by chlorine atoms, have shown the formation of various oxygenated products, including acetaldehyde (B116499) and 2,3-pentanedione (B165514), depending on the reaction conditions and the presence of oxygen. acs.orgnih.govrsc.org While this relates to the oxidation of the parent ketone, it highlights the potential for complex oxidation pathways in this molecular framework.

Research on the oxidation of ketones by metal complexes, such as tris(1,10-phenanthroline)Fe(III), has demonstrated that the reaction often proceeds via the enol tautomer of the ketone. cdnsciencepub.com The rate of oxidation is influenced by substituents on the ketone, with electron-donating groups enhancing the rate of electron transfer from the enol to the oxidant. cdnsciencepub.com For 3-pentanone, the enol form is CH₃CH=C(OH)CH₂CH₃. The oxidation of 3-pentanone by tris(1,10-phenanthroline)Fe(III) was found to be consistent with a mechanism involving the oxidation of the enol tautomer. cdnsciencepub.com

Reduction Reactions to Alcohol Derivatives

The ketone group in this compound can be reduced to a secondary alcohol. This is a common transformation for ketones and is typically achieved using various reducing agents.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents selectively reduce the carbonyl group without affecting the carbon-chlorine bond under typical conditions.

The reduction of the ketone group in this compound would yield 1-chloro-3-pentanol. This transformation is valuable in organic synthesis for accessing chlorinated alcohol derivatives.

Advanced Studies on Radical Reactions Involving this compound

Radical reactions involving this compound can occur, particularly under conditions where free radicals are generated. The synthesis of this compound itself can proceed via a radical chain mechanism involving chlorine atoms abstracting hydrogen from 3-pentanone.

Studies investigating the reaction of chlorine atoms with 3-pentanone have provided detailed insights into the radical processes involved in the formation of chlorinated products, including this compound and 2-chloro-3-pentanone. acs.orgnih.gov These studies measured the kinetics and identified the products formed under various conditions, including different temperatures and the presence of oxygen. acs.orgnih.gov

In the absence of oxygen, the reaction of chlorine atoms with 3-pentanone primarily yields this compound and 2-chloro-3-pentanone. acs.orgnih.gov The relative yields of these isomers are influenced by temperature, with higher temperatures favoring the formation of this compound. acs.orgnih.gov This suggests that hydrogen abstraction by chlorine atoms can occur at both the primary (C1) and secondary (C2) positions adjacent to the carbonyl group, leading to different radical intermediates that then react with Cl₂ to form the chlorinated products.

In the presence of oxygen, the product distribution changes significantly due to the reaction of alkyl radicals with oxygen. acs.orgnih.gov For instance, the yield of 2-chloro-3-pentanone decreases dramatically in the presence of oxygen, while the yield of this compound is less affected. acs.orgnih.gov This indicates that the radical intermediates formed from hydrogen abstraction can react with either Cl₂ or O₂, leading to different product profiles. The study by Kaiser et al. measured the rate constants for the reactions of chlorine atoms with this compound and other related compounds. acs.orgnih.gov

Radical reactions can involve complex chain mechanisms, including initiation, propagation, and termination steps. lumenlearning.com In the context of this compound, radical reactions could involve hydrogen abstraction from the compound itself, reaction with other radicals, or fragmentation. The presence of the chlorine atom and the carbonyl group can influence the pathways and products of such radical transformations.

While the provided search results offer insights into the radical formation of this compound and its reactivity with chlorine atoms, detailed advanced studies on a broader range of radical reactions specifically involving this compound as a reactant were not extensively covered.

Kinetics of Chlorine Atom Reactions with this compound and Related Ketones

The reactivity of ketones, including this compound, with chlorine atoms is of interest in atmospheric chemistry and other chemical processes. Reactions with chlorine atoms typically proceed via hydrogen atom abstraction from the ketone, leading to the formation of HCl and a corresponding free radical. acs.org

Studies have investigated the rate constants for the reaction of chlorine atoms with various ketones. For 3-pentanone, the reaction with chlorine atoms has a reported rate constant of 8.1 (±0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ over the temperature range of 297−490 K, indicating a negligible temperature dependence with an activation energy of 0 ± 200 cal mol⁻¹. acs.orgnih.govacs.org This reaction with 3-pentanone yields this compound and 2-chloro-3-pentanone as products in the absence of O₂, with yields of 21% and 78%, respectively, at 297 K. acs.orgnih.govacs.org The yield of this compound shows a modest increase relative to 2-chloro-3-pentanone as the temperature rises. acs.orgnih.govacs.org

Specifically concerning this compound, the rate constant for its reaction with chlorine atoms has been measured at ambient pressure over the temperature range of 297−460 K, yielding a value of 3 (±0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Comparisons with other ketones reveal variations in reactivity. For instance, the rate constant for the reaction of chlorine atoms with 2,3-pentanedione is reported as 1.4 (±0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 K, while ethylvinylketone reacts much faster with a rate constant of 1.9 (±0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ over the range of 297−400 K. acs.orgnih.gov Studies on branched ketones like 2-methyl-3-pentanone, 3-methyl-2-pentanone, and 4-methyl-2-pentanone (B128772) at 298 K and 760 Torr show rate constants in the range of 1.07 to 1.35 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov Unsaturated ketones such as 4-hexen-3-one (B1236432) and 5-hexen-2-one (B94416) also exhibit fast reactions with chlorine atoms. researchgate.netcopernicus.org

These kinetic studies highlight that the structure of the ketone influences its reactivity towards chlorine atoms, with different hydrogen abstraction sites and the presence of features like double bonds affecting the reaction rate.

Here is a table summarizing some of the kinetic data for chlorine atom reactions with this compound and related ketones:

| Compound | Temperature Range (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 3-Pentanone | 297–490 | 8.1 (±0.8) × 10⁻¹¹ | acs.orgnih.gov |

| This compound | 297–460 | 3 (±0.6) × 10⁻¹¹ | acs.orgnih.gov |

| 2,3-Pentanedione | 297 | 1.4 (±0.3) × 10⁻¹¹ | acs.orgnih.gov |

| Ethylvinylketone | 297–400 | 1.9 (±0.4) × 10⁻¹⁰ | acs.orgnih.gov |

| 2-Methyl-3-pentanone | 298 | 1.07 (±0.26) × 10⁻¹⁰ | nih.gov |

| 3-Methyl-2-pentanone | 298 | 1.21 (±0.26) × 10⁻¹⁰ | nih.gov |

| 4-Methyl-2-pentanone | 298 | 1.35 (±0.27) × 10⁻¹⁰ | nih.gov |

Theoretical Modeling of Reaction Pathways and Intermediate Species

Theoretical calculations, such as those using Density Functional Theory (DFT) and ab initio methods, are employed to understand the reaction pathways, transition states, and intermediate species involved in the reactions of chlorine atoms with ketones, including chlorinated ones like this compound. acs.orgcopernicus.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Theoretical studies on the reaction of CH₃COCH₂Cl (chloroacetone) with chlorine atoms have identified multiple reaction channels, including hydrogen abstraction from both methyl and chloromethyl groups, and addition of a chlorine atom to the carbonyl carbon followed by elimination. researchgate.net These studies often involve calculating the geometries and vibrational frequencies of stationary points (reactants, intermediates, transition states, and products) and refining potential energy surfaces. researchgate.net The intrinsic reaction coordinate (IRC) is calculated to confirm the connections between these points. researchgate.net

For unsaturated ketones, computational calculations using Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) have been performed to study the mechanism of their reactions with chlorine atoms. researchgate.netcopernicus.org These studies aim to determine energy barriers and understand the dominant reaction pathways, such as addition to the double bond versus hydrogen abstraction. researchgate.netcopernicus.orgresearchgate.net

Theoretical modeling provides insights into the energetics and dynamics of these reactions, helping to explain experimental observations such as product yields and temperature dependencies. For example, theoretical studies can help determine the relative favorability of hydrogen abstraction from different positions within a molecule. acs.orgnih.govresearchgate.net

Applications in Complex Molecule Synthesis and Organic Transformations

Building Block for Pharmaceutical and Agrochemical Intermediates

The compound's structure and reactivity make it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals ontosight.ai. It can be incorporated into synthetic routes to build more complex molecular structures relevant to these industries ontosight.ai. Research has explored its effectiveness in creating complex molecules with potential biological activity, including those with potential antiviral properties .

Derivatization for Novel Chemical Entities in Synthetic Pathways

1-Chloro-3-pentanone can undergo various chemical transformations, allowing for its derivatization to create novel chemical entities within synthetic pathways. The chlorine atom is amenable to nucleophilic substitution reactions, enabling the introduction of different functional groups . The ketone group can be oxidized to carboxylic acids or reduced to alcohols, further expanding its utility in constructing diverse molecular architectures . These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Utilization in Annulation and Ring-Forming Reactions

This compound is utilized in various annulation and ring-forming reactions, key processes in constructing cyclic and polycyclic organic compounds.

Role in Robinson Annulation Sequences

This compound is reported to be used as a reagent in Robinson annulation reactions chemicalbook.com. The Robinson annulation is a well-established method for forming six-membered rings, typically involving a Michael addition followed by an intramolecular aldol (B89426) condensation masterorganicchemistry.com. This compound can function similarly to other Michael acceptors or their equivalents in this sequence, contributing to the formation of cyclic structures chemicalbook.comresearchgate.net. Acid-catalyzed Robinson annulation using a chloroketone like this compound with a ketone has been reported to yield α,β-unsaturated ketones juniperpublishers.com.

Application in Two-Stage Annelation for Polycyclic Systems (e.g., Hydrophenanthrene Derivatives, Quassinoids)

This compound has been specifically employed in two-stage annelation processes for the synthesis of polycyclic systems, including hydrophenanthrene derivatives and quassinoids researchgate.netresearchgate.netjst.go.jpresearchgate.net. In the synthesis of quassinoids, a two-stage annelation of 2-methylcyclohexanone (B44802) with this compound yielded a tricyclic dienone intermediate researchgate.netresearchgate.net. This demonstrates its utility in constructing the complex ring systems found in natural products like quassinoids researchgate.netresearchgate.net. Similarly, novel hydrophenanthrene derivatives and lactams have been synthesized using this compound via tricyclic intermediates jst.go.jpresearchgate.net. This highlights its role in building the core structure of hydrophenanthrene systems jst.go.jpresearchgate.net.

Precursor for Advanced Organic Materials and Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound serves as a precursor for advanced organic materials and specialty chemicals ontosight.ai. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the production of various chemical products across different sectors . It is used as a reagent in the production of specialty chemicals .

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed structure and connectivity of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for the complete structural elucidation of 1-Chloro-3-pentanone.

In the ¹H NMR spectrum, distinct signals are observed for the protons in different chemical environments. The methyl protons (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene protons adjacent to the carbonyl group (CH₂CO) would typically appear further downfield compared to alkane methylene protons due to the electron-withdrawing effect of the carbonyl, likely showing complex splitting depending on the coupling to the other methylene group and the methyl protons. The methylene protons directly attached to the chlorine atom (CH₂Cl) are expected to be shifted significantly downfield due to the electronegativity of chlorine and would show splitting based on coupling to the adjacent methylene group. Integration of the peak areas provides the relative number of protons in each environment, confirming the CH₃, CH₂CO, and CH₂Cl groups, as well as the remaining CH₂ group.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom: the methyl carbon, the methylene carbon adjacent to the carbonyl, the carbonyl carbon itself, the methylene carbon adjacent to the chlorine, and the terminal methylene carbon. The carbonyl carbon is typically observed in the range of 190-220 ppm. The carbon directly bonded to the chlorine atom will also be shifted downfield compared to typical sp³ carbons. Analysis of the chemical shifts confirms the presence of the ketone functional group and the chlorinated carbon.

While specific, detailed experimental NMR data for this compound (PubChem CID 96526) is available in spectroscopic databases chemicalbook.comguidechem.com, a general interpretation based on its structure allows for predicting the types of signals expected. For example, databases like ChemicalBook list ¹H NMR data for related compounds such as 3-pentanone (B124093) and 5-chloro-2-pentanone, which can provide context for expected chemical shift ranges chemicalbook.comchemicalbook.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule based on their characteristic molecular vibrations. These techniques are useful for fingerprinting and confirming the presence of key functional groups in this compound.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the range of 1700-1725 cm⁻¹ for acyclic ketones libretexts.org. The presence of the chlorine atom and the adjacent methylene group might slightly influence the exact position of this band.

Other characteristic vibrations include C-H stretching bands in the region of 2850-3000 cm⁻¹ for the alkyl groups libretexts.org. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, although its exact position can vary depending on the molecular environment. C-H bending vibrations (scissoring, rocking, wagging, twisting) also contribute to the complexity of the fingerprint region (below 1500 cm⁻¹) libretexts.org.

Raman spectroscopy provides additional information about molecular vibrations, often complementing IR data, particularly for symmetric vibrations and those involving less polar bonds. Databases like PubChem and ChemicalBook indicate the availability of IR (FTIR, ATR-IR, Vapor Phase IR) and Raman spectra for this compound chemicalbook.comnih.govnih.gov. Analyzing the positions and intensities of the bands in both the IR and Raman spectra allows for the confirmation of the ketone and alkyl chloride functional groups and provides a unique vibrational fingerprint for the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is crucial for determining the accurate molecular weight and elemental composition of this compound, thereby confirming its molecular formula (C₅H₉ClO). Electron Ionization (EI) MS is a common technique used for volatile organic compounds like ketones.

In EI-MS, the molecule is bombarded with electrons, causing ionization and often fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) corresponds to the intact molecule that has lost one electron. For this compound (Molecular Weight ~120.58 g/mol ), the molecular ion region would show characteristic peaks due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl. This typically results in an M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule scribd.com.

Fragmentation patterns in the mass spectrum provide valuable structural information. Alpha-cleavage, which involves the cleavage of a bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. For this compound, alpha-cleavage can occur on either side of the carbonyl. Cleavage between C2 and C3 would yield a fragment with m/z related to [CH₃CH₂CO]⁺. Cleavage between C3 and C4 would yield a fragment related to [COCH₂CH₂Cl]⁺. Further fragmentation of these ions and cleavage of the C-Cl bond can also occur.

NIST WebBook and PubChem list GC-MS data for this compound, showing major peaks at m/z 57, 29, and 63 nih.gov. These fragments are consistent with alpha-cleavage and subsequent fragmentations. For instance, m/z 57 likely corresponds to the [CH₃CH₂CO]⁺ fragment.

HRMS provides a highly accurate mass measurement of the molecular ion and fragment ions, allowing for the determination of their elemental compositions and thus unequivocally confirming the molecular formula and aiding in the assignment of fragment structures. This increased mass accuracy differentiates compounds with very close nominal masses. scispace.com.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and monitoring its formation or consumption in chemical reactions.

GC is particularly suitable for analyzing volatile compounds like this compound. By separating components based on their boiling points and interactions with a stationary phase, GC can determine the percentage of this compound in a sample and identify the presence and levels of impurities. Coupling GC with MS (GC-MS) allows for the identification of separated components. Research studies have utilized GC analysis to determine the yields of this compound produced in reactions acs.orgnih.gov.

HPLC is another versatile chromatographic technique, often used for less volatile or thermally labile compounds, although it can also be applied to compounds like this compound. HPLC separates components based on their interactions with a stationary phase and a mobile phase. Different stationary phases (e.g., reverse phase) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water, often with acidic additives like phosphoric acid or formic acid for MS compatibility) can be employed to achieve optimal separation sielc.comsielc.com. HPLC is valuable for purity analysis and can be used to monitor the progress of reactions involving this compound, particularly in solution phase. The application of HPLC with a reverse phase column (like Newcrom R1) and an acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the analysis of this compound sielc.comsielc.com.

Summary of Spectroscopic and Analytical Data for this compound

| Technique | Information Provided | Key Observations/Applications | Sources |

| ¹H NMR | Proton environment, connectivity, relative number of protons | Distinct signals for CH₃, CH₂CO, CH₂Cl, and CH₂; chemical shifts and splitting patterns. | chemicalbook.comguidechem.comchemicalbook.com |

| ¹³C NMR | Carbon skeleton, functional group presence | Signals for each unique carbon, including carbonyl and chlorinated carbon. | chemicalbook.com |

| IR Spectroscopy | Functional group presence | Characteristic C=O stretching band (~1700-1725 cm⁻¹), C-Cl stretch, C-H vibrations. | chemicalbook.comnih.govnih.gov |

| Raman Spectroscopy | Molecular vibrations, complementary to IR | Provides additional vibrational data for functional group confirmation and fingerprinting. | chemicalbook.comnih.gov |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Molecular ion peak (M⁺) with characteristic M+2 pattern (for Cl), fragmentation pattern. | chemicalbook.comnih.govnih.govscribd.comnist.govnist.gov |

| HRMS | Accurate molecular weight, elemental composition | Precise mass measurement for molecular formula confirmation. | scispace.com |

| GC | Purity assessment, reaction monitoring, separation | Determination of compound percentage, identification of impurities (especially with GC-MS). | acs.orgnih.gov |

| HPLC | Purity assessment, reaction monitoring, separation | Separation of components in solution, suitable for purity analysis and reaction monitoring. | sielc.comsielc.com |

These techniques collectively provide a comprehensive profile for the identification, structural confirmation, and quantitative analysis of this compound, essential for research and quality control purposes.

Computational and Theoretical Studies on 1 Chloro 3 Pentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on ab initio molecular orbital theory and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. These calculations can provide information about molecular geometry, charge distribution, and energy levels, which are crucial for predicting reactivity. While specific detailed quantum chemical calculations solely focused on the electronic structure and reactivity prediction of 1-chloro-3-pentanone were not found in the search results, computational studies on related chlorinated compounds and ketones often employ these methods to understand how the presence of a chlorine atom and the ketone group influences the molecule's electronic properties and potential reaction sites. hbni.ac.in The computed properties available for this compound, such as XLogP3 and topological polar surface area, are derived from computational methods and offer initial insights into its physical and chemical behavior. nih.govchem960.com

Molecular Orbital Theory in Reaction Mechanism Analysis

Molecular Orbital (MO) theory is a powerful framework for analyzing chemical bonding and understanding reaction mechanisms. By examining the frontier molecular orbitals (HOMO and LUMO), chemists can gain insights into how molecules interact during a reaction. Some research mentions the application of ab initio molecular orbital theory in investigating potential energy surfaces of reactions involving volatile organic compounds with species like Cl or OH radicals, which could potentially include or be relevant to the study of this compound reactivity in atmospheric or other chemical processes. hbni.ac.inscite.ai Although a specific detailed analysis of this compound reaction mechanisms using MO theory was not retrieved, the principles of MO theory are broadly applicable to understanding how nucleophiles or electrophiles might attack the carbonyl carbon or how radical reactions could occur at the alpha or beta carbons relative to the carbonyl group or the chlorine atom.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Greener Synthetic Pathways

The development of sustainable and greener synthetic pathways for 1-Chloro-3-pentanone is a key area of future research. Traditional synthesis methods often involve hazardous reagents and generate significant waste. Efforts are being directed towards environmentally benign alternatives.

One promising avenue is the exploration of biocatalytic approaches. Preliminary work using haloperoxidases has demonstrated the potential for selective chlorination in aqueous media, although current yields remain relatively low (35-40%). Further research is needed to improve the efficiency and scalability of these enzymatic methods.

Photochemical chlorination presents another greener approach, utilizing UV light to mediate the reaction with chlorinating agents like Cl₂ or SO₂Cl₂. This method has shown the ability to achieve reasonable yields (72%) at lower temperatures (25°C), contributing to reduced energy consumption compared to thermal methods. Optimizing photochemical reaction conditions and exploring new photocatalysts are areas for future investigation.

Furthermore, research into converting biomass-derived feedstocks into valuable chemicals, such as the ketonization of carboxylic acids to produce ketones like 3-pentanone (B124093), could indirectly lead to greener routes for synthesizing this compound. acs.orgresearchgate.net Developing efficient catalytic systems for these conversions using renewable resources is an active area of green chemistry. rsc.org

Exploration of Novel Catalytic Transformations and Methodologies

The exploration of novel catalytic transformations and methodologies is crucial for expanding the synthetic utility of this compound. Its α-chloroketone structure makes it a versatile building block for various reactions.

Research is ongoing into catalytic cross-coupling reactions involving α-chloroketones. For instance, zinc halides have been shown to catalyze the reaction of organotin enolates with α-chloro- or bromoketones to synthesize γ-diketones. acs.org Investigating similar catalytic systems for coupling this compound with various nucleophiles could lead to the efficient formation of complex molecules.

Cooperative catalysis, such as the combination of nickel and photoredox catalysis, is being explored for the functionalization of ketones. This approach has been successfully applied to the formal β-C−H arylation of carbonyl compounds, suggesting potential for regioselective functionalization of this compound. nih.gov Developing catalytic systems that enable selective functionalization at different positions of this compound is a significant research challenge.

Asymmetric catalysis also holds promise for synthesizing chiral molecules from this compound. Studies on the enantioselective Michael addition of ketones, like 3-pentanone, catalyzed by prolinamides demonstrate the potential for controlling stereochemistry in reactions involving this class of compounds. core.ac.uk Applying similar strategies to reactions of this compound could lead to the synthesis of enantiomerically enriched products.

The development of highly selective catalysts, such as single-atom catalysts, for the synthesis of related ketones like 3-pentanone from simple feedstocks highlights the broader interest in precise catalytic control in ketone synthesis. rsc.org These advancements in catalysis could potentially be adapted or inspire new catalytic methods for the synthesis or transformation of this compound.

Advanced Functionalization Strategies for Diverse Applications

Developing advanced functionalization strategies for this compound is essential for unlocking its full potential in diverse applications, including pharmaceuticals, agrochemicals, and fine chemicals. ontosight.ai Its inherent reactivity, particularly the presence of the chlorine atom and the ketone group, allows for a range of transformations. ontosight.ai

Nucleophilic substitution reactions at the chlorinated position are fundamental functionalization strategies, allowing for the introduction of various heteroatoms and carbon groups. ontosight.ai Future research can focus on developing more efficient and selective catalytic or organocatalytic methods for these substitutions, enabling the synthesis of a wider array of derivatives.

Transformations of the ketone group through oxidation and reduction reactions provide pathways to carboxylic acids, aldehydes, and alcohols. ontosight.ai Research can explore selective catalytic methods for these transformations, potentially leading to the synthesis of key intermediates for various applications.

Beyond these fundamental reactions, advanced functionalization could involve cascade reactions, multicomponent reactions, or the use of activating groups to enable novel bond formations. The goal is to efficiently construct complex molecular architectures incorporating the pentanone framework. The potential biological activities observed for chlorinated ketones, such as cytotoxicity and antimicrobial properties, may drive research into synthesizing specifically functionalized derivatives with enhanced or targeted biological effects.

Integration of this compound into Automated and Flow Chemistry Systems

The integration of this compound synthesis and reactions into automated and flow chemistry systems represents an emerging opportunity for improving efficiency, safety, and scalability in chemical manufacturing and research.

Continuous flow synthesis of related chlorinated compounds, such as 1-penten-3-one, 1-chloro-, has demonstrated high yields (80-90%) and offers advantages over batch processes, including better control of reaction parameters and enhanced safety for hazardous reactions. Applying and optimizing continuous flow methodologies for the synthesis of this compound itself, as well as for reactions utilizing it as a reactant, is a promising area.

Automated synthesis platforms, increasingly used in drug discovery and materials science, could benefit from the inclusion of this compound as a readily available and reactive building block. researchgate.net Developing automated protocols for reactions involving this compound would enable high-throughput experimentation and accelerate the discovery and optimization of new synthetic routes and functionalized derivatives.

常见问题

Q. How can researchers apply the FINER criteria to design studies on this compound’s antimicrobial activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。